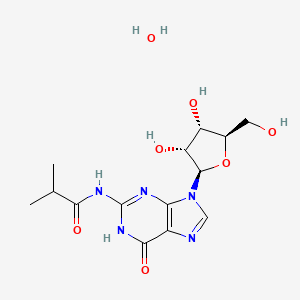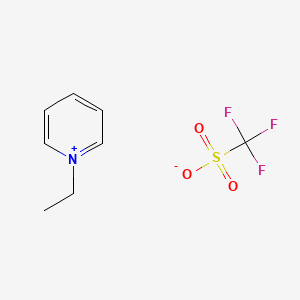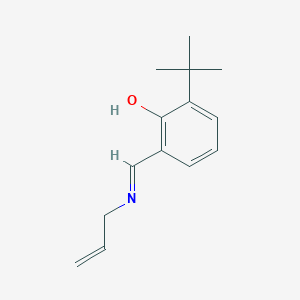
N2-Isobutyrylguanosine monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Isobutyrylguanosine monohydrate (N2-IBG) is an important nucleoside analog that has been extensively studied in the field of biochemistry and molecular biology. It is a synthetic derivative of guanosine, a purine nucleoside that is a fundamental component of DNA and RNA. N2-IBG has been used in a variety of research applications, including studies of gene expression, enzyme kinetics, and nucleic acid structure.
Aplicaciones Científicas De Investigación
N2-Isobutyrylguanosine monohydrate has a wide range of scientific research applications. It has been used in studies of gene expression, enzyme kinetics, and nucleic acid structure. It is also used to study the structure and function of ribosomes, which are cellular organelles that are responsible for protein synthesis. Additionally, N2-Isobutyrylguanosine monohydrate has been used in studies of the interactions between proteins and nucleic acids, as well as in studies of the structure and function of DNA-binding proteins.
Mecanismo De Acción
The mechanism of action of N2-Isobutyrylguanosine monohydrate is complex and not fully understood. It is believed that N2-Isobutyrylguanosine monohydrate interferes with the synthesis of RNA by inhibiting the activity of ribonucleotide reductase, an enzyme responsible for the production of deoxyribonucleotides. Additionally, N2-Isobutyrylguanosine monohydrate is thought to interact with DNA-binding proteins, which can affect gene expression.
Biochemical and Physiological Effects
N2-Isobutyrylguanosine monohydrate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and transcription, as well as the activity of enzymes involved in RNA synthesis. Additionally, N2-Isobutyrylguanosine monohydrate has been shown to interfere with the activity of proteins involved in cell cycle regulation, apoptosis, and signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N2-Isobutyrylguanosine monohydrate has several advantages for laboratory experiments. It is a highly stable molecule, which makes it ideal for long-term storage. Additionally, N2-Isobutyrylguanosine monohydrate is easy to synthesize, which makes it a cost-effective reagent. However, N2-Isobutyrylguanosine monohydrate is also limited in its applications. It is not suitable for use in studies of protein-protein interactions, as it does not bind to proteins. Additionally, it is not suitable for use in studies of DNA-protein interactions, as it does not bind to DNA.
Direcciones Futuras
N2-Isobutyrylguanosine monohydrate has a wide range of potential future directions. It could be used to study the structure and function of ribosomes, as well as the interaction between proteins and nucleic acids. Additionally, it could be used to study the structure and function of DNA-binding proteins, as well as the regulation of gene expression. Furthermore, N2-Isobutyrylguanosine monohydrate could be used to study the effects of nucleoside analogs on enzyme activity, as well as the effects of nucleoside analogs on cell cycle regulation and apoptosis. Finally, N2-Isobutyrylguanosine monohydrate could be used to study the effects of nucleoside analogs on signal transduction.
Métodos De Síntesis
N2-Isobutyrylguanosine monohydrate is synthesized through a process called “methylation”, which involves the addition of a methyl group to the nitrogen atom of the guanosine molecule. This is achieved by reacting guanosine with isobutyric anhydride in the presence of a base, such as sodium hydride or potassium carbonate. The reaction yields N2-Isobutyrylguanosine monohydrate monohydrate, which is then purified and crystallized.
Propiedades
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O6.H2O/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13;/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24);1H2/t6-,8-,9-,13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIMAIWXKDBJKP-DOKXERMVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n2-Isobutyrylguanosine monohydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)